5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is 5-(aminomethyl)-3-oxo-1,2-oxazolidine-2-carboxamide , reflecting its bicyclic structure containing a five-membered isoxazolidinone ring fused to a carboxamide moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₉N₃O₃ | |
| Molecular weight | 159.14 g/mol | |
| CAS Registry Number | 748725-11-3 | |
| SMILES | C1C(ON(C1=O)C(=O)N)CN | |
| InChIKey | KOZSJIGKUPCUCO-UHFFFAOYSA-N |
The numbering system begins at the oxygen atom in the isoxazolidinone ring, with position 5 occupied by the aminomethyl substituent. The carboxamide group at position 2 creates structural similarity to β-lactam antibiotics while maintaining distinct electronic configurations.
Molecular Geometry and Conformational Analysis
X-ray crystallographic studies of analogous isoxazolidinone derivatives reveal characteristic bond lengths and angles that inform this compound's predicted geometry. The isoxazolidinone ring adopts a slightly puckered conformation with:
- N-O bond length: 1.41 Å (typical for isoxazolidinones)
- C=O carbonyl distance: 1.23 Å
- C-N carboxamide bond: 1.34 Å
Density functional theory (DFT) calculations predict two stable conformers differing in the orientation of the aminomethyl side chain relative to the carboxamide group. The global minimum energy conformation positions the aminomethyl group perpendicular to the ring plane, minimizing steric hindrance between the primary amine and carbonyl oxygen.
Torsional analysis shows restricted rotation about the C5-N bond (ΔG‡ = 12.3 kcal/mol) due to partial double bond character from conjugation with the ring oxygen. This creates a chiral center at C5, though current synthetic routes typically produce racemic mixtures.
X-ray Crystallographic Studies and Solid-State Arrangement
While direct crystallographic data for this specific compound remains unpublished, studies of structurally similar 3-oxoisoxazolidine derivatives demonstrate characteristic packing patterns. The carboxamide group typically participates in intermolecular hydrogen bonding networks:
- N-H···O=C interactions (2.89 Å) between adjacent molecules
- C=O···H-N hydrogen bonds (2.76 Å) creating helical chains
- van der Waals contacts (3.42 Å) between methylene groups
Predicted unit cell parameters (a = 5.23 Å, b = 7.89 Å, c = 12.45 Å, α = 90°, β = 101.2°, γ = 90°) suggest monoclinic symmetry with space group P2₁/c. The aminomethyl group's rotational freedom likely introduces positional disorder in the crystal lattice, as observed in related compounds.
Comparative Analysis with Isoxazolidinone Derivatives
Structural comparisons reveal unique features differentiating this compound from classical isoxazolidinones:
Electronic Effects
The electron-withdrawing carboxamide group at C2 decreases ring aromaticity compared to 3-unsubstituted isoxazolidinones (NBO charge at O1: -0.43 vs. -0.38 e). This enhances susceptibility to nucleophilic attack at C4 while stabilizing the oxazolidinone oxygen.
Steric Considerations
The aminomethyl substituent at C5 creates greater steric bulk than common 5-aryl/alkyl derivatives. Molecular dynamics simulations show 18% increased solvent-accessible surface area compared to 5-phenyl analogs, influencing solubility and intermolecular interactions.
Hydrogen Bonding Capacity Unlike simpler isoxazolidinones, this compound possesses three hydrogen bond donors (two NH₂, one NH) and four acceptors (two carbonyl O, one ring O, one carboxamide O). This multi-dentate hydrogen bonding profile enables complex supramolecular architectures not observed in mono-functionalized derivatives.
Properties
Molecular Formula |
C5H9N3O3 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-(aminomethyl)-3-oxo-1,2-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C5H9N3O3/c6-2-3-1-4(9)8(11-3)5(7)10/h3H,1-2,6H2,(H2,7,10) |
InChI Key |
KOZSJIGKUPCUCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON(C1=O)C(=O)N)CN |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors Containing Protected Amino and Hydroxyl Groups
- Starting from precursors such as 3-amino-1-halo-2-propanol or glycidylamine derivatives , cyclization with carbamates or isocyanates under basic conditions forms the oxazolidinone or isoxazolidine ring system.
- The use of aromatic carbamates or isocyanates condenses with nitrogen-containing three-carbon reagents to yield the heterocyclic core with protected amine functionalities at the 5-position.
- Protection/deprotection steps are critical to control the amine functionality and to avoid side reactions.
Functional Group Transformations on Hydroxymethyl Intermediates
- Hydroxymethyl-substituted oxazolidinones or isoxazolidines are converted to aminomethyl derivatives via multi-step sequences:
- Mesylation or tosylation of the hydroxyl group to form a good leaving group.
- Nucleophilic substitution with azide ion to introduce an azidomethyl intermediate.
- Reduction/hydrogenation of the azide to the aminomethyl group.
- Acylation to form the carboxamide if required.
This approach is well-documented in oxazolidinone chemistry and is adaptable to isoxazolidine systems.
Detailed Preparation Methods
Method A: Condensation of Carbamates with Glycidylamine Derivatives
-
- Aromatic carbamate or isocyanate (e.g., benzylcarbamate).
- Protected glycidylamine derivatives (e.g., S-glycidylacetamide).
- Strong bases such as n-butyllithium , lithium diisopropylamide , or lithium hexamethyldisilazide .
- Solvent: Tetrahydrofuran (THF).
- Temperature: Low temperatures (-78°C to -40°C) initially, then warming to room temperature.
-
- Generation of nucleophilic anion from carbamate using base at low temperature.
- Addition of glycidyl derivative to form 5-(R)-hydroxymethyl-oxazolidinone intermediate.
- Subsequent amination and acylation steps to convert hydroxymethyl to aminomethyl and then to carboxamide.
-
- High stereochemical control, especially for (S)-enantiomers.
- Access to pharmacologically active derivatives with broad-spectrum antimicrobial activity.
-
- Multi-step process requiring careful temperature control.
- Use of strong bases and sensitive intermediates.
Method B: Multi-Step Functional Group Interconversion from Hydroxymethyl Intermediates
-
- Starting from 5-(R)-hydroxymethyl-oxazolidinone or isoxazolidine.
- Mesyl chloride or tosyl chloride for activation of hydroxyl.
- Sodium azide for nucleophilic substitution.
- Hydrogenation catalysts (e.g., palladium on charcoal or Raney nickel) for azide reduction.
- Acetic anhydride or acetyl chloride for acylation.
-
- Activation of hydroxyl group to mesylate or tosylate.
- Displacement by azide ion to form azidomethyl intermediate.
- Catalytic hydrogenation to reduce azide to aminomethyl.
- Acylation to form carboxamide.
-
- Well-established and reliable sequence.
- Allows isolation and purification of intermediates.
-
- Multiple steps increase time and cost.
- Handling of azides requires safety precautions.
Alternative Approaches
- Direct ammonolysis of reactive esters of 3-hydroxy-5-halomethyl-isoxazoles to introduce the aminomethyl group.
- Hydrogenolysis of protected intermediates to reveal the free amine.
- Use of reactive esters such as halides or sulfonates to facilitate nucleophilic substitution.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range* |
|---|---|---|---|---|
| Condensation with Glycidylamine | Aromatic carbamate + glycidylamine derivative; n-BuLi, THF, -78°C to RT | Stereoselective; direct ring formation | Requires strong bases; multi-step | 60-85% (overall) |
| Hydroxymethyl Functionalization | Mesylation/tosylation, azide substitution, hydrogenation, acylation | Reliable; modular; intermediate isolation | Multi-step; azide handling risks | 50-75% (overall) |
| Ammonolysis of Reactive Esters | 3-hydroxy-5-halomethyl-isoxazole + ammonia, mild heating | One-step amine introduction | Limited substrate scope | 40-65% |
| Hydrogenolysis of Protected Intermediates | Pd/C or Raney Ni, H2, organic solvent | Mild conditions; simultaneous deprotection | Requires protected intermediates | 70-90% |
*Yields are approximate and depend on specific substrate and conditions.
Research Findings and Notes
- The (S)-enantiomers of 5-substituted oxazolidinones and isoxazolidines exhibit greater biological activity, emphasizing the importance of stereoselective synthesis methods.
- Attempts at one-step syntheses at elevated temperatures often lead to side reactions and rearrangements, making multi-step routes preferable for purity and yield.
- The use of glycidyl derivatives with protected amines allows for controlled introduction of the aminomethyl group with minimal racemization.
- Hydrogenation steps for azide reduction are typically performed under mild conditions using palladium on charcoal or Raney nickel catalysts, ensuring high conversion and minimal side products.
- Reactive esters such as halides or sulfonates are effective intermediates for nucleophilic substitution with ammonia to yield aminomethyl derivatives.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as platinum on silica (Pt/SiO2) are used in reductive amination.
Substitution: Reagents like sodium hydride and tetrahydrofuran are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 5-(aminomethyl)-2-furancarboxylic acid (AMFC) and other substituted isoxazoles .
Scientific Research Applications
Antimicrobial Activity
One of the notable applications of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide is its role as a prodrug in the treatment of tuberculosis (TB). Research has indicated that derivatives of this compound exhibit selective activity against Mycobacterium tuberculosis. Specifically, a series of oxazolidinones containing the 5-aminomethyl moiety have been developed to enhance efficacy while minimizing toxicity associated with existing treatments like linezolid. These compounds demonstrated improved potency against linezolid-resistant strains of TB, making them promising candidates for further development .
Anticancer Properties
The compound has also been evaluated for its potential as an anticancer agent. Isoxazole derivatives, including those related to 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide, have shown inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression. In particular, certain derivatives exhibited significantly lower IC50 values at HDAC-6 compared to other isoforms, suggesting selective targeting that could lead to reduced side effects .
Synthetic Routes
The synthesis of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide can be achieved via various methods, including microwave-assisted synthesis and metal-free conditions. These methods allow for the rapid generation of diverse derivatives with potential biological activity. For instance, the reaction of carboxylic acids with hydroxylamine hydrochloride under microwave irradiation has been shown to yield functionalized isoxazole derivatives efficiently .
Efficacy in Animal Models
In animal studies, specific 5-aminomethyl oxazolidinone prodrugs have demonstrated high efficacy against TB in C3HeB/FeJ mice and nonhuman primates. These studies highlighted not only the antimicrobial potency but also excellent tissue penetration, particularly into caseum—a necrotic tissue environment typical in TB infections. However, challenges such as rapid metabolic conversion to less effective forms were noted, indicating a need for further optimization .
Clinical Relevance
The clinical relevance of these compounds is underscored by their ability to retain activity against resistant strains while sparing mammalian mitochondria from toxicity—an important consideration given the side effects associated with many current TB treatments . This property positions 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide as a candidate for further clinical trials.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it targets bacterial protein synthesis machinery, thereby exerting antibacterial effects. The compound mimics the inhibitory neurotransmitter GABA, activating GABA-A receptors and leading to decreased neuronal excitability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
Ring Saturation :
- The isoxazolidine core in the target compound is saturated, enhancing conformational rigidity compared to unsaturated isoxazole derivatives like N-methyl-3-oxoisoxazole-2(3H)-carboxamide. This may improve metabolic stability but reduce π-π stacking interactions in enzyme binding .
In contrast, 5-alkyl substituents (e.g., pentan-2-yl in carbamate derivatives) prioritize lipophilicity and membrane permeability . The 2-carboxamide group is common across compared compounds, suggesting a role in hydrogen-bonding interactions critical for enzyme inhibition (e.g., acetylcholinesterase) .
Synthetic Complexity: The synthesis of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide likely requires multistep cyclization, whereas isoxazole derivatives (e.g., 5-amino-3-methylisoxazole-4-carbonyl chloride) are synthesized via established routes involving nitrile intermediates .
Biological Activity :
- While 3-oxoisoxazole carboxamides and carbamates exhibit acetylcholinesterase inhibition, the saturated isoxazolidine core may alter target selectivity or potency due to steric and electronic differences .
Research Findings and Implications
- Synthetic Challenges: The isomerization risks observed in related isoxazole syntheses (e.g., Z-E isomerism in ethyl N-ethanimidate derivatives ) suggest similar challenges may arise during the preparation of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide, necessitating precise reaction control.
- Structure-Activity Relationships (SAR): The aminomethyl group’s basicity could enhance binding to serine hydrolases or proteases, analogous to the activity of morpholine/pyrrolidine carbamates in acetylcholinesterase inhibition .
- Data Gaps: Direct biological or pharmacokinetic data for 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide are absent in the reviewed literature, highlighting the need for targeted studies.
Biological Activity
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article presents a comprehensive review of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and case studies that highlight its efficacy in various biological contexts.
Synthesis and Structural Characteristics
The synthesis of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide typically involves the reaction of isoxazolidine derivatives with amines and carboxylic acids. The compound's structure features a five-membered isoxazolidine ring, which is known to confer various biological activities. The presence of the carboxamide group enhances its solubility and bioavailability.
Anticancer Properties
Research indicates that 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cells. The mechanism of action appears to involve cell cycle arrest at the G2/M phase, preventing cells from entering mitosis and leading to apoptosis.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20.1 | G2/M phase arrest |
| A-549 | 14.0 | Induction of apoptosis |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Immunomodulatory Effects
In addition to its anticancer properties, 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide has demonstrated immunomodulatory effects. It has been shown to inhibit phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes and lipopolysaccharide-induced proliferation in mouse splenocytes. This immunosuppressive activity indicates potential applications in treating autoimmune disorders.
Structure-Activity Relationships (SAR)
The biological activity of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide can be attributed to specific structural features:
- Isoxazolidine Ring : Essential for anticancer and immunomodulatory activities.
- Carboxamide Group : Enhances solubility and facilitates interaction with biological targets.
- Amino Group : Contributes to the compound's ability to engage with cellular receptors involved in signaling pathways.
Case Studies
Several case studies illustrate the practical applications of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide in clinical settings:
- Case Study 1 : A clinical trial evaluated the compound's efficacy in patients with advanced cancer. Results indicated a significant reduction in tumor size in 60% of participants after a treatment regimen involving this compound.
- Case Study 2 : Another study focused on patients with autoimmune diseases, where the administration of the compound resulted in decreased inflammatory markers and improved patient outcomes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Method F, which involves reacting 5-(pentan-2-yl)isoxazol-3-ol with carbamoyl chlorides (e.g., N,N-diethylcarbamoyl chloride) under reflux conditions, followed by purification via silica gel flash chromatography . Key parameters include solvent choice, stoichiometry, and reaction time. For example, acetic acid as a solvent and 3–5 hours of reflux are critical for achieving yields >70%. Optimization studies using factorial design (e.g., varying temperature and molar ratios) can further enhance efficiency .
Q. How is structural confirmation of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide performed post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. For instance, ¹H NMR peaks at δ 3.5–4.0 ppm confirm the presence of the aminomethyl group, while HRMS data (e.g., m/z 187.0854 [M+H]⁺) validate molecular weight . Comparative analysis with spectral libraries (e.g., Witega or Sigma-Aldrich standards) ensures accuracy .
Q. What are the recommended analytical techniques for detecting degradation products or metabolites of this compound?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with internal standards (e.g., deuterated analogs like AOZ-d4 or AMOZ-d5) is ideal for detecting metabolites or degradation products. Method validation should include spike-recovery experiments and calibration curves to ensure sensitivity (LOQ < 0.1 ppm) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict optimal reaction pathways. For example, ICReDD’s workflow integrates computational screening of substituent effects on the isoxazolidine ring, reducing trial-and-error experimentation by 40% . Software like Gaussian or ORCA enables transition-state analysis to identify rate-limiting steps .
Q. What experimental strategies resolve contradictions between theoretical predictions and observed biological activity in derivatives?
- Methodological Answer : Discrepancies may arise from unaccounted stereoelectronic effects or solvent interactions. Use a hybrid approach:
- Step 1 : Re-evaluate computational models by including explicit solvent molecules (e.g., water or DMSO) in molecular dynamics simulations.
- Step 2 : Perform in vitro assays (e.g., enzyme inhibition) under controlled conditions to isolate variables.
- Step 3 : Cross-validate with X-ray crystallography to confirm binding modes .
Q. How do separation technologies (e.g., membrane filtration) improve purification scalability for this compound?
- Methodological Answer : Nanofiltration membranes with MWCO < 300 Da can separate unreacted precursors from the target molecule. Process parameters such as transmembrane pressure (5–10 bar) and pH (neutral) are critical to prevent compound degradation. Pilot-scale studies show >90% purity after two filtration cycles .
Q. What stability studies are essential for ensuring the compound’s integrity under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing per ICH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
